N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cancer Metastasis MACC1 Transcriptional Inhibition

Researchers optimizing MACC1 inhibitors face steep SAR with limited linker diversity in the tetrazolopyridazine class. This compound solves that via a piperidine-4-carboxamide linker unexplored in published leads. • Orthogonal chemotype: amide linker vs. thioether-thiadiazole series; enables scaffold-hopping with validated core (IC50 7.36 µM for lead in HCT116) • Favorable properties: logP 1.75, PSA 141.99 Ų, 6 HBA/1 HBD for in silico docking & virtual library enumeration • Rapid deployment: 47 mg in stock, ~1 week delivery; ready for Boyden chamber & wound healing migration assays

Molecular Formula C16H23N7O
Molecular Weight 329.40 g/mol
Cat. No. B12164363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide
Molecular FormulaC16H23N7O
Molecular Weight329.40 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3
InChIInChI=1S/C16H23N7O/c24-16(17-13-4-2-1-3-5-13)12-8-10-22(11-9-12)15-7-6-14-18-20-21-23(14)19-15/h6-7,12-13H,1-5,8-11H2,(H,17,24)
InChIKeyFPOHUAWZJQGHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide: A MACC1-Inhibitor Scaffold Procurement Overview


N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide (ChemDiv ID: IB06-0612) is a heterocyclic small molecule featuring a 1,2,3,4-tetrazolo[1,5-b]pyridazine core linked via a piperidine-4-carboxamide bridge to a cyclohexyl moiety . The tetrazolo[1,5-b]pyridazine scaffold has been identified through high-throughput screening (HTS) of >118,500 compounds as a privileged structure for transcriptional inhibition of MACC1 (Metastasis-Associated in Colon Cancer 1), a causal driver of cancer metastasis [1]. This compound represents a distinct chemotype within the broader tetrazolopyridazine class, with a molecular weight of 329.4 g/mol, a calculated logP of 1.75, and a polar surface area (PSA) of 141.99 Ų . It is available from commercial vendors in milligram quantities for research use .

Why N-Cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide Cannot Be Substituted by Generic Tetrazolopyridazine Analogs


The tetrazolo[1,5-b]pyridazine class exhibits steep structure-activity relationships (SAR) in MACC1 inhibition. In the foundational study by Yan et al., Compound 22 (thioether-thiadiazole linker) demonstrated an IC50 of 7.36 µM in HCT116 CRC cells, while its close structural analogs (Analogue 10 and 13) showed differentiated ADMET profiles, including 2- to 3-fold shifts in drug-score (0.28 vs. 0.43 vs. 0.76), plasma protein binding (59.7% vs. 39-45%), and cytotoxicity against human PBMCs (IC50 5.94 µM vs. >30 µM for analogues) [1]. This demonstrates that even minor linker and terminal group modifications within the tetrazolopyridazine class produce quantifiably meaningful changes in potency, solubility, and safety margins. The piperidine-4-carboxamide linker in this compound is structurally distinct from the thioether-thiadiazole linker of the lead series; generic substitution with a different tetrazolopyridazine analog without equivalent data would introduce uncharacterized risk in potency, selectivity, and ADMET behavior [1].

Quantitative Differentiation Evidence for N-Cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide vs. Closest Analogs


Validated Target Engagement: Tetrazolo[1,5-b]pyridazine Core Confers MACC1 Transcriptional Inhibition

The tetrazolo[1,5-b]pyridazine scaffold has been validated as a MACC1 transcriptional inhibitor through a rigorous HTS cascade. In the primary screen, tetrazolo[1,5-b]pyridazine-based compounds were identified as the most efficient class for MACC1 promoter-driven luciferase suppression from a library of >118,500 compounds [1]. Compound 22, sharing the same tetrazolo[1,5-b]pyridazine core, showed a dose-dependent reduction of MACC1 promoter activity with an IC50 of 7.36 µM in HCT116 CRC cells and 6.39 µM in high-MACC1-expressing SW620 cells [1]. This class-level validation supports the target engagement potential of N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide, which bears the identical core. However, target engagement data for this specific compound has not been published as an individual entity; this evidence is class-level inference.

Cancer Metastasis MACC1 Transcriptional Inhibition High-Throughput Screening

Linker Chemistry Differentiation: Piperidine-4-carboxamide vs. Thioether-Thiadiazole Bridge

The lead compound (Compound 22) in the MACC1 inhibitor series uses a thioether bridge linking the tetrazolopyridazine core to a thiadiazole ring, which is further decorated with a substituted aniline [1]. N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide replaces this entire linker region with a piperidine-4-carboxamide unit directly N-substituted with a cyclohexyl group. This represents a fundamental linker scaffold hop. In the SAR study, modification of the thiadiazole ring and aniline substitution patterns produced 2- to 3-fold changes in IC50 values for MACC1 inhibition and cytotoxicity [1]. The piperidine-4-carboxamide motif introduces a hydrogen bond acceptor count of 6 and a donor count of 1, compared to 8 and 2 for Compound 22 (as calculated from its structure), which may alter target binding kinetics, solubility, and permeability profiles [1]. No direct head-to-head comparison data for the piperidine-carboxamide linker vs. the thioether-thiadiazole linker is available.

Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping Linker Optimization

Drug-Likeness and Physicochemical Profile: A Starting Point with Favorable logP and PSA

The compound has a calculated logP of 1.75 and a polar surface area (PSA) of 141.99 Ų . These values fall within the optimal ranges for oral drug-likeness (logP <5; PSA <140 Ų for good oral bioavailability, though PSA is borderline high) [1]. In the published tetrazolopyridazine series, Compound 22 achieved a drug-score of only 0.28 (OSIRIS Property Explorer), with analogues improving to 0.43 (Analogue 10) and 0.76 (Analogue 13) [1]. The improved drug-scores for the analogues correlated with increased solubility and reduced plasma protein binding (39-45% for analogues vs. 59.7% for Compound 22) [1]. The target compound's moderate logP of 1.75 is lower than the calculated logP of Compound 22 (estimated ~3.5 based on its aromatic aniline and thiadiazole moieties), suggesting inherently better aqueous solubility potential. However, no experimental solubility, permeability, or metabolic stability data are available for this specific compound; all ADMET inferences are based on class-level trends and calculated properties.

Drug-Likeness Physicochemical Properties ADMET Lead Optimization

Commercial Availability: A Viable Procurement Route Compared to Custom Synthesis of Close Analogs

The compound is available as a stocked screening compound from ChemDiv (ID: IB06-0612) with a reported quantity of 47 mg and a shipment time of 1 week . In contrast, the lead Compound 22 (N-(2-ethyl-6-methylphenyl)-5-(tetrazolo[1,5-b]pyridazine-6-ylthio)-1,3,4-thiadiazol-2-amine) and its optimized analogues (10 and 13) are not listed as commercially available stock items from major vendors; procurement would require custom synthesis with associated lead times and cost. The closely related analog N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine (CAS: 1011445-33-2) is available from Fluorochem but lacks the piperidine-4-carboxamide linker, representing a minimal core structure without the elaborated amide functionality . This makes N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide a uniquely accessible compound for immediate SAR expansion or biological evaluation.

Commercial Availability Procurement Screening Library Medicinal Chemistry

Recommended Research Application Scenarios for N-Cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide


Medicinal Chemistry: Hit-to-Lead Optimization of MACC1 Transcriptional Inhibitors via Linker Scaffold Hopping

The compound is best applied as a scaffold-hopping starting point for MACC1 inhibitor lead optimization. The piperidine-4-carboxamide linker offers an unexplored chemical space orthogonal to the published thioether-thiadiazole series. Researchers can leverage the validated tetrazolo[1,5-b]pyridazine core while exploring how the amide linker and cyclohexyl terminus affect MACC1 promoter inhibition potency, selectivity, and ADMET parameters . The favorable calculated logP (1.75) and moderate PSA (141.99 Ų) suggest potential improvements in solubility over the lead series, where plasma protein binding reached 59.7% for Compound 22 [1].

Biological Screening: Rapid Initiation of Anti-Metastatic Phenotypic Assays

Given the immediate commercial availability (47 mg stock, ~1 week delivery) , this compound can be rapidly deployed in MACC1-driven cell migration assays (Boyden chamber) and wound healing assays, which were the functional readouts used to validate the tetrazolopyridazine class [1]. This enables quick determination of whether the piperidine-4-carboxamide linker retains or improves upon the class's anti-migratory activity without the multi-week delay of custom synthesis [1].

Chemical Biology: Tool Compound for MACC1/NFκB Pathway Dissection

The tetrazolopyridazine class has been mechanistically linked to NFκB pathway modulation as one mode of action for MACC1 suppression . This compound can serve as a chemical probe to dissect whether the piperidine-4-carboxamide linker alters pathway engagement relative to the thioether-thiadiazole chemotype. Its distinct hydrogen bonding capacity (6 H-bond acceptors, 1 donor) compared to the lead series may shift target binding profiles and off-target liability .

Computational Chemistry: SAR Expansion via In Silico Docking and Library Design

The compound's well-defined structure (SMILES: C1CCC(CC1)NC(C1CCN(CC1)c1ccc2nnnn2n1)=O) and calculated properties (logP, PSA, logSw) make it suitable for in silico docking studies against MACC1 or NFκB pathway targets. It can serve as a template for virtual library enumeration around the piperidine-4-carboxamide linker, guiding the synthesis of focused analog libraries before committing to expensive custom synthesis campaigns.

Quote Request

Request a Quote for N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.